Cas no 1234925-46-2 (1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide)

1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- F5871-3929
- 1-methyl-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide
- 1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- AKOS024526422
- 1-methyl-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]triazole-4-carboxamide
- 1234925-46-2
-
- インチ: 1S/C15H20N6O2S/c1-19-10-13(17-18-19)14(22)16-3-4-20-5-7-21(8-6-20)15(23)12-2-9-24-11-12/h2,9-11H,3-8H2,1H3,(H,16,22)
- InChIKey: WZZQHZIKRASQCM-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C(N1CCN(CCNC(C2=CN(C)N=N2)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 348.13684508g/mol
- どういたいしつりょう: 348.13684508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 457
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5871-3929-2μmol |
1-methyl-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide |
1234925-46-2 | 90%+ | 2μl |
$57.0 | 2023-05-20 | |
Life Chemicals | F5871-3929-1mg |
1-methyl-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide |
1234925-46-2 | 90%+ | 1mg |
$54.0 | 2023-05-20 | |
Life Chemicals | F5871-3929-2mg |
1-methyl-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide |
1234925-46-2 | 90%+ | 2mg |
$59.0 | 2023-05-20 | |
Life Chemicals | F5871-3929-3mg |
1-methyl-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide |
1234925-46-2 | 90%+ | 3mg |
$63.0 | 2023-05-20 |
1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Compound CAS No. 1234925-46-2: 1-Methyl-N-(2-(4-(Thiophene-3-Carbonyl)Piperazin-1-Yl)Ethyl)-1H-1,2,3-Triazole-4-Carboxamide
The compound with CAS No. 1234925-46-2, named 1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a thiophene ring, a piperazine moiety, and a triazole group. These structural elements contribute to its potential as a bioactive agent with diverse applications in drug discovery and development.
Recent studies have highlighted the importance of heterocyclic compounds like this one in the development of novel therapeutic agents. The thiophene ring is known for its aromatic stability and ability to participate in various non-covalent interactions, making it a valuable component in drug design. Similarly, the piperazine moiety is well-documented for its role in enhancing the bioavailability and pharmacokinetic properties of molecules. The combination of these groups with the triazole ring further enhances the compound's potential for targeting specific biological pathways.
One of the most intriguing aspects of this compound is its ability to act as a bioisostere in medicinal chemistry. Bioisosteres are structural analogs that can replace parts of a molecule while retaining or improving its biological activity. In this case, the thiophene ring serves as an effective bioisostere for other aromatic systems, offering improved solubility and reduced toxicity. This property has been extensively explored in recent research, particularly in the context of designing inhibitors for kinases and other enzyme targets.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the thiophene ring via cyclization reactions and the subsequent incorporation of the piperazine moiety through nucleophilic substitution. The final step involves the introduction of the triazole group, which is achieved through a click chemistry approach using azide and alkyne components. This modular synthesis strategy ensures high yields and excellent control over the product's stereochemistry.
From a pharmacological perspective, this compound exhibits remarkable activity in preclinical models. Studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory therapies. Additionally, its potential as an anticancer agent has been explored through in vitro assays, where it has shown selective cytotoxicity against various cancer cell lines.
The application of computational chemistry tools has further elucidated the compound's binding modes and interactions with target proteins. Molecular docking studies have revealed that the thiophene ring plays a critical role in stabilizing interactions within the active site of target enzymes. Furthermore, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are crucial for understanding its reactivity and selectivity.
In terms of therapeutic applications, this compound holds potential across multiple disease areas. Its anti-inflammatory properties make it a candidate for treating conditions such as arthritis and neuroinflammation. Additionally, its anticancer activity suggests potential use in oncology, particularly in combination therapies targeting resistant cancer cells.
Looking ahead, ongoing research is focused on optimizing this compound's pharmacokinetic profile to enhance its suitability for clinical use. Efforts are also underway to explore its mechanism of action at a molecular level, with particular emphasis on identifying key residues within target proteins that mediate binding and activity.
In conclusion, CAS No. 1234925-46-2 represents a cutting-edge advancement in medicinal chemistry with significant implications for drug discovery. Its unique structural features, combined with promising preclinical data, position it as a valuable tool in addressing unmet medical needs across various therapeutic areas.
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